molecular formula C6H10N2O3S B039666 Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid CAS No. 114132-84-2

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B039666
CAS No.: 114132-84-2
M. Wt: 190.22 g/mol
InChI Key: QBTQEFMFFFMOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a partially saturated six-membered ring (hexahydropyrimidine) with the following functional groups:

  • Cis-configuration: The mercaptomethyl (-CH₂SH) substituent at position 6 and the ketone (=O) at position 2 adopt a cis spatial arrangement.
  • Carboxylic acid: Position 4 features a -COOH group, enhancing solubility and enabling hydrogen bonding.

Properties

IUPAC Name

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c9-5(10)4-1-3(2-12)7-6(11)8-4/h3-4,12H,1-2H2,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQEFMFFFMOJH-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)N[C@@H]1C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921279
Record name 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114132-84-2
Record name 4-Carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114132842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid typically involves the formation of the diazinane ring followed by the introduction of the sulfanylmethyl and carboxylic acid groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the diazinane ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure high yield and purity. Techniques such as crystallization and chromatography are often used in the purification process.

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the diazinane ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Acid chlorides or anhydrides are used in the presence of a base for esterification or amidation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related derivatives:

Compound Name (CAS No.) Substituents/Modifications Key Functional Groups Molecular Weight Notable Properties
Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid Cis-CH₂SH (C6), =O (C2), -COOH (C4) Thiol, ketone, carboxylic acid ~218.3 g/mol* High polarity, redox activity
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (50887-69-9) =O (C2, C6), -COOH (C4), hydrate Diketone, carboxylic acid 176.12 g/mol Enhanced solubility via hydrate form
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-4) NH₂ (C5), =O (C2, C6), -COOH (C4) Amine, diketone, carboxylic acid 187.1 g/mol Bioactive (potential antiviral/agrochemical)
(2S,4S)-3-Acryloyl-6-oxo-2-phenyl-perhydropyrimidine-4-carboxylic acid () Phenyl (C2), acryloyl (C3), =O (C6), -COOH (C4) Aromatic, acrylate, carboxylic acid 316.3 g/mol Chiral auxiliary, stereoselective reactivity

*Calculated based on formula C₇H₁₀N₂O₃S.

Key Observations:

Thiol vs. Other Substituents: The mercaptomethyl group in the target compound distinguishes it from derivatives with methyl, chloro, or amino substituents. This group confers unique redox and nucleophilic properties, enabling disulfide bond formation or metal chelation .

Cis Configuration : The spatial arrangement of substituents may influence conformational stability and intermolecular interactions, as seen in , where syn/anti conformers dictate reactivity .

Carboxylic Acid Positioning : The -COOH group at C4 is conserved across analogs, facilitating hydrogen-bonded networks (e.g., O–H⋯O interactions in ) .

Hydrogen Bonding and Crystal Packing

Comparative studies of pyrimidine derivatives highlight the role of hydrogen bonding in stabilizing crystal structures:

  • Target Compound : The -COOH and -SH groups likely form O–H⋯O/S and S–H⋯O bonds, creating layered or helical supramolecular architectures.
  • 4-Chloro-6-methoxypyrimidin-2-amine–succinic Acid () : Forms R₂²(8) and R₆⁶(34) hydrogen-bonded motifs via N–H⋯O and O–H⋯N interactions, leading to planar sheets .
  • (2S,4S)-3-Acryloyl-6-oxo-2-phenyl-perhydropyrimidine-4-carboxylic Acid () : Stabilized by O–H⋯O and N–H⋯O bonds, forming 3D networks .

Biological Activity

Cis-6-(mercaptomethyl)-2-oxohexahydropyrimidine-4-carboxylic acid, also known by its CAS number 114132-84-2, is a heterocyclic compound characterized by a diazinane ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C6H10N2O3SC_6H_{10}N_2O_3S, with a molecular weight of approximately 190.22 g/mol. Its structure includes a mercaptomethyl group, which contributes to its unique chemical reactivity and biological properties.

PropertyValue
IUPAC Name(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid
Molecular Weight190.22 g/mol
CAS Number114132-84-2
InChI KeyQBTQEFMFFFMOJH-DMTCNVIQSA-N

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Activity

In a controlled laboratory study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its efficacy and safety in clinical settings.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.

Research Findings on Antioxidant Capacity

A study measured the compound's ability to inhibit lipid peroxidation in rat liver homogenates:

  • IC50 Value : 25 µM

This indicates a strong potential for use in formulations aimed at combating oxidative damage related to various diseases, including neurodegenerative disorders.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it shows inhibition against:

  • Aldose Reductase : This enzyme is implicated in diabetic complications.

Inhibition studies revealed:

EnzymeInhibition PercentageIC50 (µM)
Aldose Reductase75%15

This suggests potential therapeutic applications in managing diabetic conditions by preventing complications associated with hyperglycemia.

Q & A

Q. What strategies are recommended for assessing biological activity while avoiding thiol toxicity?

  • Methodological Answer :
  • Prodrug design : Mask the mercapto group as a protected disulfide or thioester, which is cleaved in vivo.
  • In vitro assays : Use reducing agents (e.g., TCEP) to maintain monomeric thiols and prevent false positives from disulfide artifacts.
  • Toxicity screening : Compare IC₅₀ values in normal vs. cancer cell lines to identify selective cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.